molecular formula C16H19N5O B5491862 4-{6-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine

4-{6-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine

Cat. No.: B5491862
M. Wt: 297.35 g/mol
InChI Key: RSTXPFYZWBMDOQ-UHFFFAOYSA-N
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Description

Pyridinyl and pyrimidinyl compounds are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds with substituted hydrazines . To overcome the drawbacks of this method, namely insufficient regioselectivity, other accesses such as regioselective metalations of N-protected pyrazoles or sequential cross-coupling reactions starting from 3-iodopyrazole have been described .


Molecular Structure Analysis

The molecular structure of these compounds is often governed by the molecular conformation and intermolecular interaction mediated aggregation . The formation of different unexpected reaction products has been described .


Chemical Reactions Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Properties

IUPAC Name

4-[6-(3-pyridin-4-ylazetidin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-17-4-2-13(1)14-10-21(11-14)16-9-15(18-12-19-16)20-5-7-22-8-6-20/h1-4,9,12,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTXPFYZWBMDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)N3CC(C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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